molecular formula C35H34N6O3S2 B2940185 N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-36-9

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No. B2940185
CAS RN: 393585-36-9
M. Wt: 650.82
InChI Key: SUJVQBXVKQJFEC-UHFFFAOYSA-N
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Description

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O3S2 and its molecular weight is 650.82. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Anticancer Activity : A notable study on the pharmacophore hybridization approach reveals the design of drug-like small molecules incorporating pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties for anticancer properties. The study proposed a cost-effective synthesis route for creating a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating its anticancer activity through "60 lines screening" in vitro based on the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This study synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The complexes showcased notable antioxidant activity determined by various in vitro assays, highlighting their potential pharmacological applications (Chkirate et al., 2019).

Neuropharmacological Properties : Research on the cyclization of specific thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives explored their pharmacological properties, including effects on the central nervous system (CNS) in mice. This study highlights the potential neuropharmacological applications of compounds within this chemical class (Maliszewska-Guz et al., 2005).

Structural and Synthetic Insights

Synthetic Strategies : A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents elucidates detailed synthetic pathways. This includes the conversion of the base into various intermediates, leading to formazans showing moderate antimicrobial activity. The study provides insights into the structural aspects and potential antimicrobial applications of these derivatives (Sah, Bidawat, Seth, & Gharu, 2014).

Crystal Structure Analysis : The crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed to understand their structural characteristics and potential biological activities. This study showcases the importance of molecular structure in determining the pharmacological properties of compounds (Karanth et al., 2019).

properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O3S2/c1-23-12-15-26(16-13-23)30-19-28(31-10-7-17-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-18-24(2)11-14-25(29)3)20-36-33(42)21-44-27-8-5-4-6-9-27/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJVQBXVKQJFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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